

Flexirubin: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flexirubin*

Cat. No.: B1238530

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flexirubin is a distinctive yellow-orange pigment characteristic of several bacterial genera within the Bacteroidetes phylum, including *Flexibacter*, *Flavobacterium*, and *Chryseobacterium*. Structurally, it is a complex molecule comprising a polyene carboxylic acid chromophore esterified with a dialkylresorcinol. Beyond its role as a chemotaxonomic marker, **flexirubin** has garnered significant interest for its diverse biological activities, including potent antioxidant, anti-inflammatory, and chemopreventive properties. This technical guide provides an in-depth overview of the core physical and chemical properties of **flexirubin**, detailed experimental protocols for its study, and a summary of its known biosynthetic and signaling pathways, intended to support further research and development.

Core Physical and Chemical Properties

Flexirubin is recognized by its vibrant color and complex chemical structure. Its properties are summarized below.

General and Physical Properties

The fundamental identifiers and physical characteristics of **flexirubin** are presented in Table 1. The molecule's IUPAC name is (2-dodecyl-3-hydroxy-5-methylphenyl)

(2E,4E,6E,8E,10E,12E,14E,16E)-17-(4-hydroxy-3-methylphenyl)heptadeca-2,4,6,8,10,12,14,16-octaenoate.

Table 1: General and Physical Properties of **Flexirubin**

Property	Value	Reference(s)
Molecular Formula	C ₄₃ H ₅₄ O ₄	[1]
Molecular Weight	634.9 g/mol	[1]
CAS Number	54363-90-5	[1]
Appearance	Violet-red needles (solid state); Yellow-orange (in solution)	[2]
Melting Point	174–176 °C	[2]

Solubility Profile

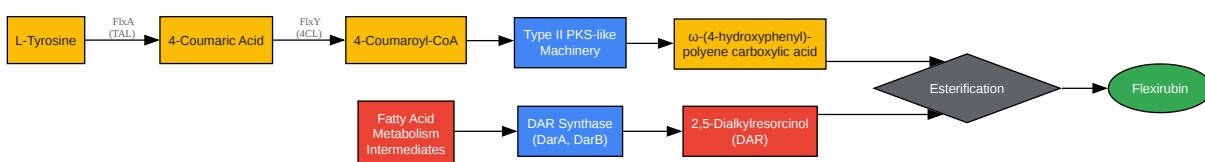
Flexirubin's large, semi-polar structure dictates its solubility. It is generally insoluble in water and many common organic solvents but shows good solubility in alkaline solutions and specific organic solvents like acetone. A detailed solubility profile is provided in Table 2.

Table 2: Solubility of **Flexirubin**

Solvent	Solubility	Reference(s)
Water	Insoluble	[3]
Acetone	Soluble	[3]
Sodium Hydroxide (aq)	Soluble	[3][4]
Sodium Carbonate (aq)	Soluble	[3][4]
Dimethyl Sulfoxide (DMSO)	Slightly Soluble	[3]
Ethanol, Methanol	Insoluble	[3]
Ethyl Acetate, Benzene	Insoluble	[3]
Chloroform, Petroleum Ether	Insoluble	[3]
D-limonene, Butanol	Soluble	[5][6]

Spectroscopic Data

The extended polyene chain in **flexirubin** is responsible for its characteristic light absorption in the visible range. Key spectroscopic data are summarized in Table 3.

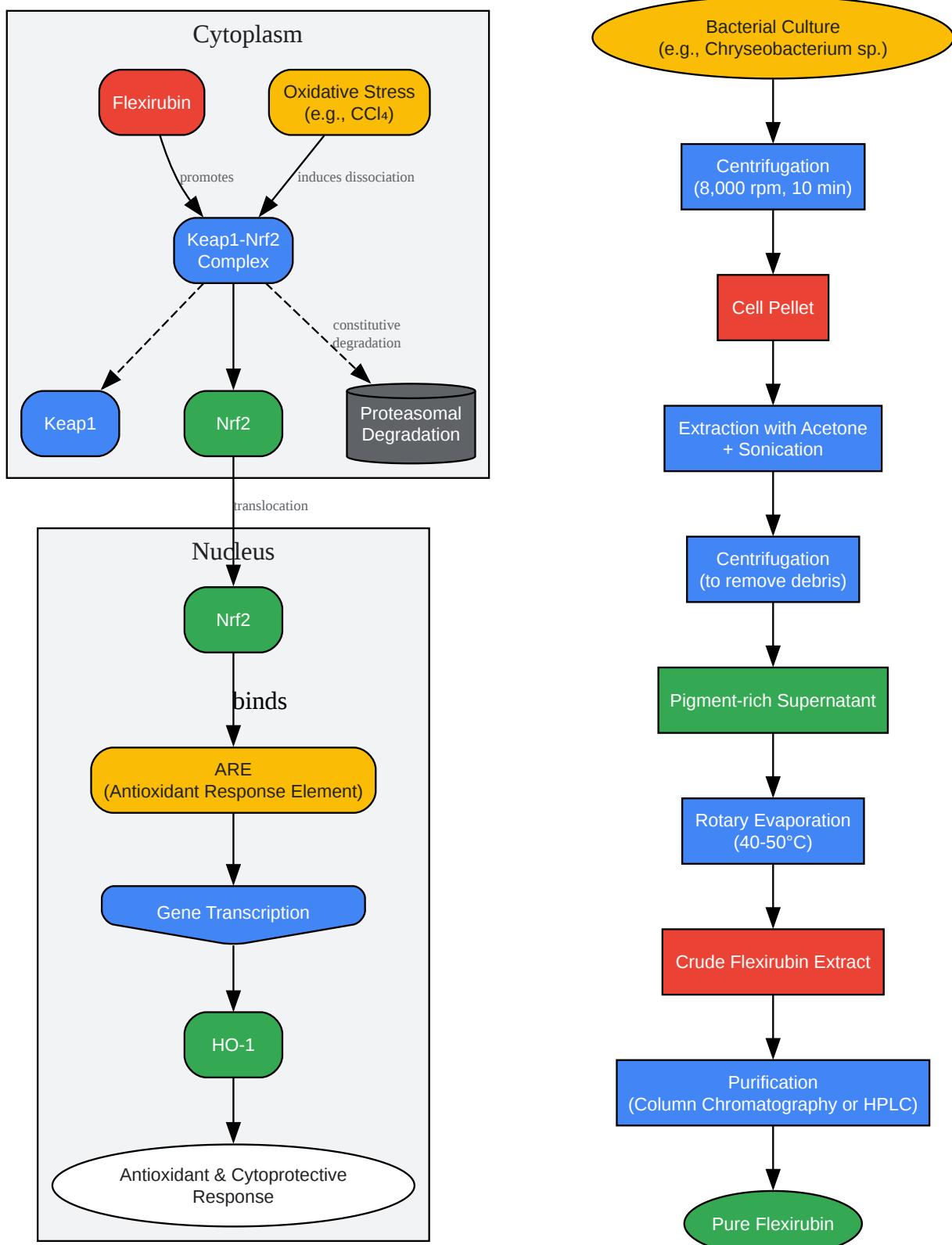

Table 3: Spectroscopic Properties of **Flexirubin**

Spectroscopic Method	Observation	Reference(s)
UV-Visible Spectroscopy	Maximum absorbance (λ_{max}) at ~450 nm in acetone.	[7]
Molar Absorptivity (ϵ)	19 to 84 L mol ⁻¹ cm ⁻¹ (solvent dependent)	[5][6]
Mass Spectrometry (MALDI)	Molecular Ion [M] ⁺ at m/z 634.4	[8]
Raman Spectroscopy	Characteristic bands for polyene chain; distinguishes from carotenoids.	[2][9]
¹ H-NMR, FTIR	Spectra confirm the presence of aromatic rings, alkyl chains, and polyene structures.	[7]

Biosynthesis and Signaling Pathways

Biosynthesis of Flexirubin

The biosynthesis of **flexirubin** is a complex process involving enzymes encoded by a dedicated gene cluster.[5] The pathway initiates from the amino acid L-tyrosine, which serves as the precursor for the ω -(4-hydroxyphenyl)-polyene carboxylic acid chromophore.[5] The dialkylresorcinol (DAR) moiety is synthesized from fatty acid metabolism intermediates.[10] Key enzymes in the initiation of the polyene biosynthesis in Chitinophaga pinensis include a tyrosine ammonia-lyase (FlxA) and a 4-coumarate-CoA ligase (FlxY).[5][11]



[Click to download full resolution via product page](#)

Caption: Postulated biosynthesis pathway of **flexirubin**.

Nrf2/HO-1 Signaling Pathway Activation

Flexirubin has been shown to exert hepatoprotective effects by activating the Nrf2/HO-1 antioxidant defense pathway.^[10] Under conditions of oxidative stress, **flexirubin** can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1).^{[8][12][13]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Raman spectrometric discrimination of flexirubin pigments from two genera of Bacteroidetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (PDF) Initiation of the flexirubin biosynthesis in Chitinophaga pinensis (2014) | Tim A. Schöner | 41 Citations [scispace.com]
- 5. Initiation of the flexirubin biosynthesis in Chitinophaga pinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Raman Spectroscopy of Microbial Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Nrf2/HO-1 signaling pathway exacerbates cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initiation of the flexirubin biosynthesis in Chitinophaga pinensis [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Flexirubin: A Technical Guide to its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1238530#physical-and-chemical-properties-of-flexirubin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com